molecular formula C12H10N4O B2582953 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1955505-85-7

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2582953
CAS No.: 1955505-85-7
M. Wt: 226.239
InChI Key: HAXUMFFHYHMZFR-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a 2-methylphenyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have also been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRMBPAGYFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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